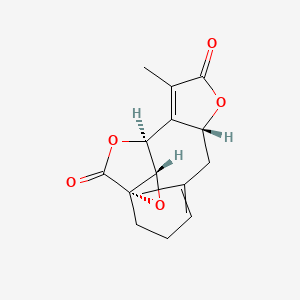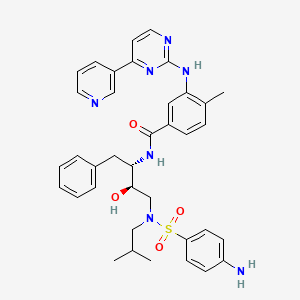
HIV-1 protease-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 protease-IN-9 is a compound that acts as an inhibitor of the HIV-1 protease enzyme. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), which is responsible for the maturation of viral proteins. By inhibiting this enzyme, this compound prevents the virus from replicating and producing infectious particles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease inhibitors, including HIV-1 protease-IN-9, typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.
Introduction of functional groups: Aryl sulfonyl chloride is reacted with diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Deprotection: The compound is treated with a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.
Hydrogenation: The compound is subjected to hydrogen gas at 50 psi in the presence of 10% palladium on carbon in methanol at room temperature for 2 hours.
Industrial Production Methods
Industrial production of HIV-1 protease inhibitors often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 protease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Common reagents include aryl sulfonyl chlorides and diisopropylethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
HIV-1 protease-IN-9 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Used to study the life cycle of HIV and the role of protease in viral maturation.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS.
Industry: Used in the development of new antiretroviral drugs and in the study of drug resistance mechanisms
Wirkmechanismus
HIV-1 protease-IN-9 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the enzyme from cleaving viral polyproteins into mature proteins. This inhibition disrupts the viral life cycle and prevents the production of infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .
Vergleich Mit ähnlichen Verbindungen
HIV-1 protease-IN-9 is unique compared to other HIV-1 protease inhibitors due to its specific binding affinity and resistance profile. Similar compounds include:
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties, resistance profiles, and side effects .
Eigenschaften
Molekularformel |
C37H41N7O4S |
|---|---|
Molekulargewicht |
679.8 g/mol |
IUPAC-Name |
N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1 |
InChI-Schlüssel |
RKIVUCDKNNHGHG-OIDHKYIRSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


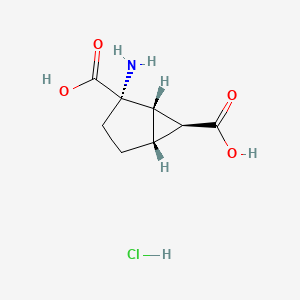
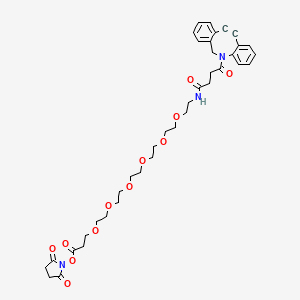
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
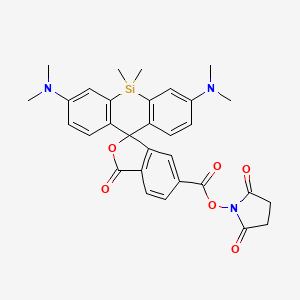
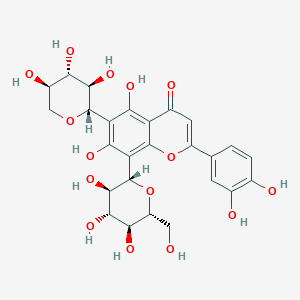
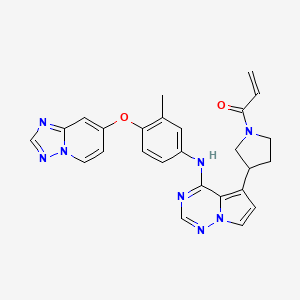
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
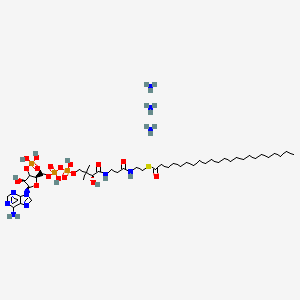
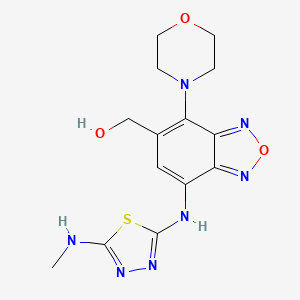
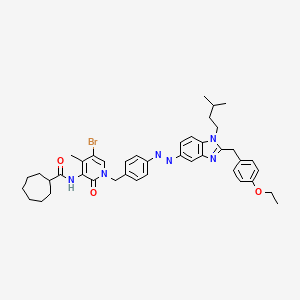
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

